Lauroyl ethylenediamine triacetic acid

Description

Contextualization of Chelating Surfactants in Modern Chemical Research

Chelating surfactants are a unique class of amphiphilic molecules that possess the dual functionality of a surfactant and a chelating agent. These compounds are engineered with a molecular structure that includes a hydrophilic headgroup capable of forming stable, coordinate covalent bonds with metal ions—a process known as chelation—and a hydrophobic tail that imparts surface-active properties. This bifunctional nature allows them to reduce surface tension at interfaces, form micelles in solution, and simultaneously sequester metal ions. thinkdochemicals.com

The significance of chelating surfactants in modern research and industry is substantial, particularly in applications where metal ion control is critical. Their ability to bind with metal ions is crucial in processes ranging from water softening and metal cleaning to their use as preservatives in cosmetics. miun.sethomassci.com In environmental science, they are recognized as promising agents for the remediation of heavy metal contamination in soil and wastewater. By forming stable, often water-soluble complexes with toxic metals, they can mobilize these contaminants for easier removal, while their surfactant properties can aid in the solubilization of co-contaminating organic pollutants. researchgate.net This multifunctional approach makes them highly effective alternatives to conventional reagents in applications such as mineral flotation and industrial filtration systems. miun.se

Evolution and Significance of Ethylenediamine (B42938) Triacetic Acid (ED3A) Derivatives

The development of advanced chelating surfactants like N-Lauroyl Ethylenediamine Triacetic Acid is rooted in the evolution of aminopolycarboxylic acids, most notably Ethylenediaminetetraacetic acid (EDTA). For over half a century, EDTA has been a benchmark chelating agent, widely used in various industrial applications and for treating heavy metal poisoning due to its capacity to form strong, stable complexes with a wide range of metal ions. thomassci.comlacounty.govscience.gov EDTA itself is a highly water-soluble molecule, a characteristic that, while beneficial for many applications, limits its interaction with non-polar substances and surfaces.

Ethylenediamine Triacetic Acid (ED3A) is a significant derivative of EDTA that serves as a versatile precursor in the synthesis of more complex chelating agents. google.comepo.org The true innovation lies in the further derivatization of the ED3A structure. By strategically introducing a lipophilic (hydrophobic) hydrocarbon chain onto the core molecular structure of these ligands, chemists can create bifunctional molecules that retain the powerful metal-chelating ability of the headgroup while gaining the properties of a surfactant. researchgate.net This modification is a crucial step, as it imparts the ability to self-assemble, adsorb at interfaces, and solubilize organic compounds—capabilities that the parent chelators like EDTA lack. researchgate.net This synthetic evolution allows for the creation of tailored molecules designed for specific, complex applications that require both chelation and surface activity.

N-Lauroyl Ethylenediamine Triacetic Acid as a Multifunctional Chelating Surfactant: A Research Overview

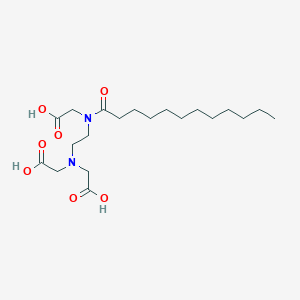

N-Lauroyl Ethylenediamine Triacetic Acid (systematic name: 2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid) is a prime example of a rationally designed ED3A derivative that functions as a high-performance chelating surfactant. uni.luthegoodscentscompany.com Its molecular architecture consists of a C12 lauroyl group, which acts as the hydrophobic tail, and the ED3A moiety, which serves as the hydrophilic, metal-chelating headgroup. This structure enables it to exhibit classic surfactant behavior, such as forming micelles above a certain concentration, while the triacetic acid headgroup can effectively sequester di- and trivalent metal ions. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of N-Lauroyl Ethylenediamine Triacetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆N₂O₇ | nih.gov |

| Molecular Weight | 416.51 g/mol | nih.gov |

| CAS Number | 148124-42-9 | epa.gov |

| logP (o/w) | 4.316 (estimated) | thegoodscentscompany.com |

| Water Solubility | 5.245 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

Research has highlighted the potential of N-Lauroyl Ethylenediamine Triacetic Acid and its salts in environmental remediation. Studies have demonstrated its effectiveness as a washing agent for soils contaminated with heavy metals like lead (Pb) and zinc (Zn). researchgate.net Furthermore, its sodium salt (N-LED3A) has been successfully used as a strengthening agent in electrokinetic remediation to achieve the synchronous removal of co-contaminating copper (Cu) and the organic pollutant decabromodiphenyl ether (BDE209) from low-permeability soil. researchgate.net This capability to address both inorganic and organic pollutants simultaneously underscores its multifunctional nature. In the field of advanced materials, similar derivatives like N-hexadecyl ethylenediamine triacetic acid (HED3A) have been employed as both a structure-directing agent and a complexing agent to synthesize zinc ferrite nanoparticles within mesoporous silica, indicating a promising pathway for creating novel functional materials. researchgate.net

Table 2: Key Surfactant Performance Metrics

| Metric | Description | Relevance to LED3A |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to spontaneously aggregate into micelles. researchgate.net Lower CMC values indicate higher efficiency. | As an ionic surfactant, its CMC is expected to be in the range of 10⁻³ to 10⁻² M. mpg.de This aggregation behavior is crucial for solubilizing organic pollutants. |

| Surface Tension | A measure of the cohesive energy present at the interface of a liquid. Surfactants significantly lower this value. | Effective surfactants can lower the surface tension of water from ~72 mN/m to below 30 mN/m, enhancing wetting and dispersion. mdpi.com |

| Micelle Aggregation Number | The average number of surfactant molecules in a single micelle. This influences the size and solubilization capacity of the micelle. nih.gov | The aggregation number is dependent on factors like concentration and temperature and determines the efficiency of encapsulating pollutants. nih.gov |

Structure

2D Structure

Properties

CAS No. |

148124-42-9 |

|---|---|

Molecular Formula |

C20H36N2O7 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29) |

InChI Key |

IWNZUQBLGWBHIC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |

Other CAS No. |

148124-42-9 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Pathways of N Lauroyl Ethylenediamine Triacetic Acid

Historical Perspectives on Ethylenediamine (B42938) Triacetic Acid Synthesis

The development of synthetic routes for N-acyl ethylenediamine triacetic acids is built upon the foundational chemistry of aminopolycarboxylic acids, most notably Ethylenediaminetetraacetic acid (EDTA). The first synthesis of EDTA was reported in 1935 by Ferdinand Münz, who prepared it by reacting ethylenediamine with chloroacetic acid in the presence of a base. researchgate.netnih.govgoogleapis.com This method, while pioneering, produced a product contaminated with sodium chloride. researchgate.net

Later, industrial-scale synthesis shifted to more efficient methods. The Bersworth process, developed in the United States, utilized the alkaline cyanomethylation of ethylenediamine with formaldehyde (B43269) and sodium cyanide. researchgate.netbbwpublisher.com This one-step process produced the tetrasodium (B8768297) salt of EDTA but resulted in contamination with nitrilotriacetic acid (NTA) as a byproduct. researchgate.net To achieve higher purity, the two-step Singer synthesis was developed. researchgate.netbbwpublisher.com This process involves the formation and isolation of an intermediate, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then hydrolyzed to form a very pure version of tetrasodium EDTA. bbwpublisher.comnih.gov These foundational routes for creating the polycarboxylic acid framework were crucial precursors to the more complex synthesis of asymmetrically substituted derivatives like LEDTA. Conventional methods for synthesizing the direct precursor, ethylenediaminetriacetic acid (ED3A), were often plagued by complex mixtures, the formation of byproducts like EDTA, and low yields, necessitating complicated extraction techniques or the use of protecting groups. googleapis.com

Contemporary Synthesis Routes for N-Lauroyl Ethylenediamine Triacetic Acid

The most prevalent contemporary method for synthesizing N-Lauroyl Ethylenediamine Triacetic Acid is a multi-step process that builds upon the core structure of ethylenediamine. This approach allows for the specific introduction of both the fatty acyl group and the carboxymethyl groups.

The synthesis is generally achieved through a two-step condensation pathway. sciforum.netresearchgate.net

N-Acylation of Ethylenediamine: The first step involves the reaction of ethylenediamine with lauroyl chloride. In this reaction, one of the amino groups of ethylenediamine attacks the carbonyl carbon of lauroyl chloride, forming an amide bond and releasing hydrochloric acid (HCl). This results in the intermediate compound, N-lauroyl ethylenediamine.

Carboxymethylation: The second step is the reaction of N-lauroyl ethylenediamine with chloroacetic acid in an alkaline environment. The remaining three reactive N-H bonds (one on the acylated nitrogen and two on the terminal nitrogen) react with chloroacetic acid molecules to append the triacetate groups, yielding the final N-Lauroyl Ethylenediamine Triacetic Acid product. sciforum.net

This sequential approach is critical for producing the asymmetrically substituted target molecule with the desired surfactant and chelating properties.

The choice of reactants in the two-step synthesis is critical to the final product's structure and function.

Lauroyl Chloride (C₁₂H₂₃ClO): As a fatty acid chloride, lauroyl chloride serves as the acylating agent. It provides the 12-carbon hydrophobic tail ("lauroyl" group) that is essential for the molecule's surface-active properties. The use of an acid chloride makes the acylation reaction highly efficient. sciforum.net

Chloroacetic Acid (ClCH₂COOH): Chloroacetic acid is the carboxymethylating agent. In the presence of a strong base like sodium hydroxide (B78521), it forms sodium chloroacetate. The N-lauroyl ethylenediamine intermediate then displaces the chloride ion in a nucleophilic substitution reaction, attaching the carboxymethyl groups (-CH₂COOH) to the nitrogen atoms. nih.govsciforum.net This part of the molecule forms the hydrophilic, metal-chelating head of the surfactant.

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Lauroyl Ethylenediamine Triacetic Acid while minimizing byproducts. Research and patent literature outline several key parameters that must be controlled. googleapis.comsciforum.net

A significant challenge in the first step is the formation of the disubstituted byproduct, N,N'-dilauroyl ethylenediamine. To favor the desired mono-acylated product, a large molar excess of ethylenediamine relative to the fatty acid chloride is used. One study found that a molar ratio of ethylenediamine to acid chloride greater than 40 was necessary to ensure the product's nitrogen content was close to the theoretical value. sciforum.net

In the second step (carboxymethylation), controlling the pH is critical. The reaction is typically conducted at a temperature of 50-60°C. sciforum.net A basic pH of approximately 10 is preferably maintained using a caustic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). googleapis.com This prevents the cyclization of the ED3A backbone and neutralizes the HCl formed during the reaction. The use of near-stoichiometric amounts of reactants is preferred in the acylation of the ED3A precursor to ensure complete reaction. googleapis.com Under these optimized conditions, yields of approximately 70% for the final N-acyl ED3A product have been reported. sciforum.net

| Parameter | Optimized Condition | Purpose | Source |

| Molar Ratio (Step 1) | >40:1 (Ethylenediamine : Lauroyl Chloride) | Minimize N,N'-diacyl byproduct formation | sciforum.net |

| Temperature (Step 2) | 50 - 60 °C | Facilitate carboxymethylation reaction | sciforum.net |

| pH (Step 2) | ~10 | Prevent cyclization of the ED3A backbone | googleapis.com |

| Reagents (Step 2) | Caustic (NaOH, KOH) | Neutralize HCl, maintain alkaline pH | googleapis.com |

Challenges and Innovations in Industrial-Scale Synthesis

Scaling the synthesis of N-Lauroyl Ethylenediamine Triacetic Acid from the laboratory to an industrial setting presents several challenges. The traditional Schotten-Baumann condensation method, which uses acyl chlorides, faces issues with the high cost and moisture sensitivity of the acyl chloride, as well as difficulties in product separation. researchgate.net A primary industrial challenge is managing the formation of byproducts and ensuring high purity, which historically required complex and often inefficient purification techniques. googleapis.com

Innovations in chemical manufacturing offer potential solutions to these challenges:

Enzymatic and Chemo-Enzymatic Synthesis: As part of a broader trend in "green chemistry," enzymatic methods are being explored for the synthesis of N-acyl amino acid surfactants. nih.govbbwpublisher.com These methods operate under mild conditions and can offer high specificity. However, challenges such as high enzyme cost, lower yields, and potential for enzyme inactivation currently limit their widespread industrial adoption. researchgate.netbbwpublisher.com

Continuous Flow Chemistry: A significant innovation in chemical production is the adoption of continuous flow reactors over traditional batch processing. novasynth.comnih.gov Flow chemistry offers vastly improved control over reaction parameters like temperature and mixing due to a high surface-area-to-volume ratio. novasynth.comaurigeneservices.com This enhanced control can lead to higher yields, improved product purity, and greater safety, especially when handling reactive chemicals. nih.gov For surfactant production, this could translate to more efficient and scalable processes, mitigating many of the challenges associated with traditional batch synthesis. mdpi.com

Structural Modifications and Analog Development of N-Acyl Ethylenediamine Triacetic Acids

The synthetic framework for N-Lauroyl Ethylenediamine Triacetic Acid is versatile, allowing for the development of a wide range of structural analogs to tailor the compound's properties for different applications.

The most common modification is altering the length and saturation of the hydrophobic acyl chain. By substituting lauroyl chloride with other fatty acid chlorides, a homologous series of N-acyl ethylenediamine triacetic acids has been synthesized. sciforum.netresearchgate.net This demonstrates the platform's flexibility in tuning the surfactant's properties, such as its foaming ability and emulsification power, which are often dependent on chain length. sciforum.net

Another synthetic modification involves using different alkylating agents for the hydrophobic tail. For example, N-hexadecyl ethylenediamine triacetic acid has been successfully synthesized using 1-bromohexadecane (B154569) instead of an acyl chloride, showcasing an alternative route to attach the hydrophobic moiety. nih.gov This approach expands the range of possible molecular structures beyond those accessible through fatty acid derivatives alone.

| Analog Compound Name | Hydrophobic Group | Carbon Chain | Source Reactant Example |

| N-Capryloyl Ethylenediamine Triacetic Acid | Capryloyl | C8 | Capryloyl Chloride |

| N-Lauroyl Ethylenediamine Triacetic Acid | Lauroyl | C12 | Lauroyl Chloride |

| N-Myristoyl Ethylenediamine Triacetic Acid | Myristoyl | C14 | Myristoyl Chloride |

| N-Palmitoyl Ethylenediamine Triacetic Acid | Palmitoyl (B13399708) | C16 | Palmitoyl Chloride |

| N-Hexadecyl Ethylenediamine Triacetic Acid | Hexadecyl | C16 | 1-Bromohexadecane |

| N-Stearoyl Ethylenediamine Triacetic Acid | Stearoyl | C18 | Stearoyl Chloride |

| N-Oleoyl Ethylenediamine Triacetic Acid | Oleoyl | C18 (unsaturated) | Oleoyl Chloride |

Variation of Hydrocarbon Chain Lengths and Their Influence on Functional Characteristics

A key derivatization pathway for N-acyl ethylenediamine triacetic acid involves the variation of the hydrocarbon chain length of the acyl group. This is achieved by using different fatty acid chlorides in the initial synthesis step. sciforum.net Research has been conducted on a series of these compounds with alkyl chain lengths ranging from C8 to C18, including derivatives made from capryloyl (C8), lauroyl (C12), myristoyl (C14), palmitoyl (C16), and stearoyl (C18) chlorides. sciforum.netresearchgate.net

The length of the hydrophobic alkyl chain is a determining factor for the surfactant properties of these molecules. One of the most important of these properties is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles in a solution. This parameter is crucial as it marks a significant change in the physicochemical properties of the solution, such as surface tension.

Research findings indicate a specific, non-linear relationship between the hydrocarbon chain length and the CMC for this class of surfactants. As the length of the alkyl side chain increases from C8 to C14, the critical micelle concentration decreases. sciforum.net However, as the chain length further increases beyond C14 to C16 and C18, the CMC value begins to increase. This phenomenon is thought to be caused by the coiling of the longer hydrocarbon chains in the aqueous environment. sciforum.net The table below illustrates this trend in the critical micelle concentration as influenced by the hydrocarbon chain length of the N-acyl group.

Table 1: Influence of Hydrocarbon Chain Length on the Critical Micelle Concentration (CMC) of N-Acyl Ethylenediamine Triacetic Acid Derivatives

This interactive table illustrates the trend observed in research findings where the CMC initially decreases with increasing chain length and then increases for longer chains. sciforum.net

| Acyl Group Name | Fatty Acid Chloride Used | Number of Carbon Atoms in Acyl Chain | Observed Trend in Critical Micelle Concentration (CMC) |

| Capryloyl | Capryloyl Chloride | 8 | Highest |

| Lauroyl | Lauroyl Chloride | 12 | Intermediate |

| Myristoyl | Myristoyl Chloride | 14 | Lowest |

| Palmitoyl | Palmitoyl Chloride | 16 | Increases from C14 |

| Stearoyl | Stearoyl Chloride | 18 | Higher than C14/C16 |

This variation in CMC demonstrates the significant role that the hydrophobic portion of the molecule plays in its self-assembly behavior in solution, a core functional characteristic for its application as a surfactant.

Mechanistic Insights into Chelation and Surfactant Phenomena of N Lauroyl Ethylenediamine Triacetic Acid

Principles of Chelating Surfactant Action

Chelating surfactants, also known as metallosurfactants, are amphiphilic molecules that possess a hydrophilic headgroup capable of forming coordination complexes with metal ions and a hydrophobic tail. This structure enables them to exhibit surface activity and to sequester metal ions.

The distinct molecular architecture of N-Lauroyl Ethylenediamine (B42938) Triacetic Acid, featuring a lipophilic lauroyl tail and a hydrophilic ethylenediamine triacetic acid headgroup, gives rise to a synergistic action. The lipophilic tail, a twelve-carbon chain, provides the molecule with surface-active properties, allowing it to reduce surface tension and emulsify organic substances. researchgate.net Concurrently, the ethylenediamine triacetic acid headgroup acts as a powerful chelating agent, capable of binding to metal ions. researchgate.net

This dual functionality is particularly advantageous in environmental remediation. For instance, in soil contaminated with both heavy metals like copper and persistent organic pollutants like decabromodiphenyl ether (BDE209), LAEDTA can simultaneously facilitate the removal of both types of contaminants. researchgate.netnih.gov The surfactant nature of the molecule enhances the desorption of organic pollutants from the soil matrix, while the chelating headgroup sequesters heavy metal ions, preventing their re-adsorption and facilitating their transport. researchgate.netnih.gov

Metal Ion Complexation Chemistry

The chelation of metal ions by LAEDTA is a complex process governed by several factors, including the coordination environment of the metal ion, the pH of the solution, and the stoichiometry of the interaction.

The ethylenediamine triacetic acid portion of the LAEDTA molecule provides multiple donor atoms for coordination with a metal ion. These include the two nitrogen atoms of the ethylenediamine backbone and the oxygen atoms of the three carboxylate groups. The specific atoms that coordinate to the metal ion, and the geometry of the resulting complex, are influenced by the nature of the metal ion itself, including its size, charge, and electronic configuration. The interaction between the metal ion's d-orbitals and the ligand's orbitals, known as ligand field effects, plays a crucial role in determining the stability and structure of the resulting metal complex. rsc.org

The chelating ability of LAEDTA is highly dependent on the pH of the surrounding medium. The carboxylate groups of the triacetic acid moiety can be protonated or deprotonated depending on the pH. At low pH values, the carboxyl groups are protonated, reducing their ability to donate electron pairs and coordinate with metal ions. As the pH increases, the carboxyl groups deprotonate, becoming more effective ligands. The nitrogen atoms in the ethylenediamine backbone can also be protonated, further influencing the chelation process. Studies have shown that the optimal pH for the synchronous removal of copper and BDE209 using LAEDTA is in the range of 6-8. nih.gov This suggests that within this pH range, the LAEDTA molecule exists in a protonation state that is optimal for both chelation and surfactant activity.

The stoichiometry of the complex formed between a metal ion and LAEDTA refers to the ratio in which they combine. This ratio is influenced by the concentration of both the metal ion and the chelating agent. osti.gov Depending on these concentrations, different metal-ligand complexes can be formed, such as 1:1, 1:2, or 2:1 (metal:ligand) complexes. The stoichiometry of the interaction is a critical factor in determining the efficiency of metal ion removal. For example, in the remediation of copper-contaminated soil, the removal efficiency of copper increases with the concentration of LAEDTA up to a certain point, after which it plateaus. nih.gov This indicates that an optimal stoichiometric ratio exists for the formation of stable, soluble metal-LAEDTA complexes that can be effectively removed.

Surface Activity and Interfacial Phenomena

The surfactant properties of LAEDTA are primarily attributed to its lauroyl tail. This long hydrocarbon chain is hydrophobic, meaning it repels water. In an aqueous solution, LAEDTA molecules will arrange themselves at interfaces, such as the air-water or oil-water interface, to minimize the contact between their hydrophobic tails and the water. This arrangement lowers the surface tension of the water.

This surface activity is crucial for its role in remediation and other applications. By reducing interfacial tension, LAEDTA can act as an emulsifier, dispersing organic substances like oils and greases in water. surfactant.top It also possesses wetting, dispersing, and cleansing abilities. surfactant.top The critical micelle concentration (CMC) is a key parameter that characterizes the surface activity of a surfactant. It is the concentration at which surfactant molecules begin to form aggregates called micelles in the bulk solution. Novel ethylenediamine triacetate chelating surfactants have been shown to have CMC values in the range of 10⁻⁴ mol L⁻¹, indicating high surface activity. researchgate.netscienceopen.com

The table below summarizes some of the key properties of Lauroyl Ethylenediamine Triacetic Acid and related compounds.

| Property | Value | Reference |

| Molecular Formula | C20H36N2O7 | nih.gov |

| Molecular Weight | 416.51 g/mol | nih.gov |

| Boiling Point (Predicted) | 637.3±55.0 °C | chemicalbook.com |

| Density (Predicted) | 1.176±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 1.75±0.10 | chemicalbook.com |

| LogP (Predicted) | 4.316 | chemicalbook.com |

Applications of N Lauroyl Ethylenediamine Triacetic Acid in Environmental Remediation Technologies

Soil Washing and Contaminant Extraction

Soil washing is an ex-situ remediation technique that employs a washing solution to scrub contaminants from excavated soil. The effectiveness of this method is significantly enhanced by the addition of chemical agents that can mobilize and solubilize pollutants. N-Lauroyl Ethylenediamine (B42938) Triacetic Acid (also known as LED3A) has emerged as a promising agent in this domain due to its dual-functionality.

Removal of Heavy Metals (e.g., Copper, Lead, Zinc, Cadmium)

The chelating functional groups in the N-Lauroyl Ethylenediamine Triacetic Acid molecule enable it to form stable, water-soluble complexes with heavy metal ions. This action effectively detaches the metal ions from soil particles, allowing them to be washed away with the eluting solution. Research has demonstrated the potential of this compound, particularly in the removal of copper. In a study on soil co-contaminated with copper and phenanthrene (B1679779), a washing solution containing LED3A achieved a copper removal efficiency of 60.40% under optimal conditions. pjoes.com The efficiency of heavy metal removal is influenced by factors such as the concentration of the washing agent, the pH of the solution, and the contact time. While direct, extensive research on LED3A for lead, zinc, and cadmium removal is still developing, its proven efficacy with copper suggests a strong potential for broader heavy metal remediation. For context, established chelating agents like EDTA have shown high removal rates for various heavy metals in soil washing processes. For instance, EDTA has achieved removal efficiencies of over 70% for lead and 92.4% for cadmium in some studies. hw.ac.uknih.gov The performance of LED3A in comparison to these traditional chelators is a key area of ongoing research.

Table 1: Efficacy of LED3A in Copper Removal from Co-Contaminated Soil

| Parameter | Condition | Copper Removal Efficiency (%) |

|---|---|---|

| LED3A Concentration | 18 g/L | 60.40 |

| pH | 5.0 - 9.0 | Suitable Range |

| Equilibrium Time | 12 hours | --- |

Data sourced from a study on the simultaneous washing of copper and phenanthrene. pjoes.com

Remediation of Hydrophobic Organic Contaminants (e.g., Phenanthrene, Decabromodiphenyl Ether)

The surfactant properties of N-Lauroyl Ethylenediamine Triacetic Acid are crucial for the remediation of hydrophobic organic contaminants (HOCs), which have low solubility in water and tend to bind strongly to soil organic matter. The hydrophobic lauroyl tail of the LED3A molecule can encapsulate HOCs, forming micelles that increase their apparent solubility in the washing solution. This mechanism facilitates their removal from the soil matrix.

In a study investigating the simultaneous removal of phenanthrene and copper, a washing solution with 18 g/L of LED3A achieved a phenanthrene removal of 52.27%. pjoes.com The desorption of phenanthrene from the soil was found to be a key rate-limiting step, and the process followed Elovich and two-constant rate equations, indicating a complex interaction between the surfactant, contaminant, and soil. pjoes.com Furthermore, in the context of electrokinetic remediation, N-Lauroyl Ethylenediamine Triacetic Acid has been shown to be effective in mobilizing decabromodiphenyl ether (BDE209), another persistent HOC. nih.gov

Table 2: Removal of Phenanthrene using LED3A Soil Washing

| Contaminant | Optimal LED3A Concentration | Removal Efficiency (%) |

|---|---|---|

| Phenanthrene | 18 g/L | 52.27 |

Data from a study on co-contaminated soil. pjoes.com

Strategies for Co-Contaminated Soil Remediation

Soils are often contaminated with a mixture of pollutants, including both heavy metals and organic compounds. N-Lauroyl Ethylenediamine Triacetic Acid is particularly well-suited for the remediation of such co-contaminated sites due to its ability to simultaneously chelate metals and solubilize organic pollutants. pjoes.com This dual-action capability simplifies the formulation of washing solutions and can make the remediation process more efficient and cost-effective compared to using a mixture of separate chelating agents and surfactants. pjoes.com

A study on soil contaminated with both copper and phenanthrene demonstrated that LED3A could effectively remove both pollutants in a single washing process. pjoes.com However, the study also noted that the presence of one contaminant could inhibit the removal of the other to some extent, highlighting the complexity of remediation in mixed-plume scenarios. pjoes.com The speciation analysis of the contaminants post-washing revealed that LED3A treatment led to a decrease in the more mobile fractions of both copper and phenanthrene, indicating a reduction in their bioavailability. pjoes.com

Electrokinetic Remediation Enhancement

Electrokinetic remediation is an in-situ technology that uses a low-level direct current to move contaminants, water, and ions through the soil. The application of an electric field induces electromigration, electro-osmosis, and electrophoresis, which collectively transport pollutants to electrodes where they can be collected and removed.

Facilitation of Contaminant Mobilization and Transport

The efficiency of electrokinetic remediation can be significantly hampered by the low solubility of certain contaminants and their strong adsorption to soil particles. N-Lauroyl Ethylenediamine Triacetic Acid can be introduced as an enhancing agent to overcome these limitations. nih.gov When used in the electrolyte solution, it migrates through the soil under the influence of the electric field, facilitating the desorption and transport of contaminants.

In a study on low-permeability soil co-contaminated with copper and decabromodiphenyl ether (BDE209), the use of N-LED3A as a strengthening agent in the catholyte significantly enhanced the removal of both pollutants. nih.gov The removal efficiencies for copper and BDE209 reached up to 65.8% and 46.4%, respectively, with the application of N-LED3A, a substantial improvement over control experiments without the chelating surfactant. nih.gov The N-LED3A facilitated the transport of copper ions towards the cathode through chelation and enhanced the movement of the hydrophobic BDE209 through micellar solubilization. nih.gov The study also noted that an increase in N-LED3A concentration led to a higher electric current and enhanced electro-osmotic flow, further contributing to contaminant transport. nih.gov

Table 3: Enhanced Electrokinetic Remediation with N-LED3A

| Contaminant | N-LED3A Concentration (mg/L) | Synchronous Elution Efficiency (%) |

|---|---|---|

| Copper (Cu) | 4000 | 65.4 |

| Decabromodiphenyl Ether (BDE209) | 4000 | 49.9 |

Data from a study on co-contaminated low permeability soil. nih.gov

Assisted Phytoremediation Techniques

Phytoremediation is a green technology that utilizes plants to extract, stabilize, or degrade contaminants from soil and water. The success of phytoextraction, a subset of phytoremediation, often depends on the bioavailability of the contaminants to the plant roots. While direct research on the application of N-Lauroyl Ethylenediamine Triacetic Acid in assisted phytoremediation is not yet widely available, its known chemical properties allow for informed speculation on its potential role.

Chemical amendments are often used to increase the bioavailability of heavy metals for plant uptake. mdpi.comcabidigitallibrary.org Chelating agents like EDTA have been shown to increase the solubility of heavy metals, thereby enhancing their absorption by plant roots and translocation to the shoots. nih.gov Given that N-Lauroyl Ethylenediamine Triacetic Acid is an effective chelating agent for heavy metals like copper, it could potentially be used in a similar manner to enhance the phytoextraction of these metals. pjoes.com

Furthermore, for soils co-contaminated with organic pollutants, the surfactant properties of N-Lauroyl Ethylenediamine Triacetic Acid could enhance the bioavailability of HOCs, making them more accessible for uptake and degradation by plants and their associated rhizosphere microorganisms. The ability to address both metal and organic contaminants simultaneously could make it a valuable tool in the comprehensive phytoremediation of complex contaminated sites. However, further research is necessary to evaluate its effectiveness and potential phytotoxicity in this context.

Adsorption/Desorption Kinetics and Equilibrium Studies in Environmental Matrices

The effectiveness of remediation technologies, especially those involving soil washing or flushing, is largely governed by the principles of adsorption and desorption. Adsorption refers to the process by which contaminants adhere to the surface of soil particles, while desorption is the release of these contaminants back into the soil solution. N-Lauroyl Ethylenediamine Triacetic Acid, a type of chelating surfactant, is engineered to manipulate these processes to facilitate the removal of pollutants. Research indicates that N-LED3A itself shows negligible adsorption onto soil particles, which is a crucial characteristic for a flushing agent, as it ensures the agent remains mobile and active in the soil solution to interact with contaminants. nih.govresearchgate.net

Competitive Adsorption Mechanisms on Soil Substrates

In many contaminated sites, multiple heavy metal contaminants exist simultaneously, leading to competition for a limited number of adsorption sites on soil particles. scilit.comresearchgate.net The strength of adsorption, and therefore the outcome of this competition, depends on several factors, including the properties of the soil and the chemical nature of the metals.

Factors Influencing Competitive Adsorption:

Soil Properties: Soil pH is a dominant factor; a lower pH generally increases the competition as more metal ions are soluble and mobile. nih.gov The content of soil organic matter (SOM) and clay minerals also plays a critical role, as they provide a high number of negatively charged sites for metal cations to bind to through processes like ion exchange and surface complexation. nih.gov

Heavy Metal Properties: The affinity of different heavy metals for soil binding sites typically follows a sequence related to their electronegativity and hydrolysis constants. A commonly observed selectivity order in competitive scenarios is Pb > Cu > Zn > Cd. nih.gov

The primary mechanism of N-Lauroyl Ethylenediamine Triacetic Acid in this context is to disrupt the existing adsorption equilibrium. As a chelating agent, its ethylenediamine triacetic acid "head" can form highly stable, water-soluble complexes with metal ions. This action effectively removes the metal ions from the soil solution, preventing them from adsorbing onto soil particles and promoting the desorption of already-adsorbed metals. For instance, in soils co-contaminated with copper (Cu) and organic pollutants, N-LED3A has been shown to significantly enhance the synchronous removal of both types of contaminants. nih.govresearchgate.net By chelating the copper, N-LED3A keeps it in the mobile aqueous phase, allowing it to be flushed out of the soil matrix.

| Scenario | Dominant Process without N-LED3A | Effect of N-LED3A Introduction | Governing Mechanism of N-LED3A |

|---|---|---|---|

| Multi-metal contamination (e.g., Pb, Cu, Zn) | Competitive adsorption onto soil particles (clay, organic matter). Higher affinity metals (e.g., Pb, Cu) are preferentially adsorbed. nih.govnih.gov | Adsorption equilibrium is shifted towards desorption. Metals are mobilized into the soil solution. | Formation of stable, water-soluble metal-N-LED3A complexes. |

| Low pH Soil | Increased competition among mobile metal ions for limited binding sites. nih.gov | Enhanced metal removal efficiency, as chelation is often effective at lower pH values where metals are already soluble. | Chelation of free metal ions, preventing re-adsorption. |

| High Organic Matter Soil | Strong adsorption of metals via complexation with organic functional groups. nih.gov | N-LED3A competes with soil organic matter for metal ions, promoting their release into the aqueous phase. | Formation of complexes with higher stability constants than metal-organic matter complexes. |

Kinetic Modeling of Contaminant Desorption

To quantify the speed at which a contaminant is removed from soil, scientists use kinetic models. These mathematical equations describe the rate of desorption over time and help in designing and predicting the efficiency of remediation strategies. nih.govnih.gov The addition of a chelating surfactant like N-LED3A is intended to accelerate these kinetics, leading to faster and more complete contaminant removal. Several models are commonly used to analyze desorption data. nih.govmdpi.com

Common Desorption Kinetic Models:

Pseudo-First-Order Model: This model assumes that the rate of desorption is proportional to the number of available sites on the adsorbent. It is often associated with diffusion-controlled processes. ncsu.edu

Pseudo-Second-Order Model: This model is one of the most widely applied for adsorption and desorption studies. mdpi.comresearchgate.netmdpi.com It assumes that the rate-limiting step is chemisorption, involving valence forces or electron exchange between the contaminant and the adsorbent. nih.govresearchgate.net A good fit to this model suggests that chemical processes are controlling the desorption rate.

Elovich Model: The Elovich equation is particularly useful for describing chemisorption on highly heterogeneous surfaces, meaning surfaces with a wide range of binding energies. researchgate.netyoutube.comresearchgate.net It assumes that the desorption rate decreases exponentially as the amount of desorbed contaminant increases.

The application of N-LED3A in soil remediation aims to increase the rate constants (k-values) within these models. A higher rate constant signifies a faster approach to equilibrium and, consequently, a more efficient cleanup process. For example, in the electrokinetic remediation of copper and an organic pollutant (BDE209), the use of N-LED3A led to synchronous elution efficiencies of 65.4% for Cu and 49.9% for BDE209, a significant increase compared to control experiments without the surfactant. nih.govresearchgate.net This demonstrates that the surfactant effectively accelerates the desorption kinetics of both metal and organic contaminants, making them available for removal.

| Kinetic Model | Linear Equation | Key Parameters | Interpretation in Remediation |

|---|---|---|---|

| Pseudo-First-Order | log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t | qₑ (amount desorbed at equilibrium), qₜ (amount desorbed at time t), k₁ (rate constant) | Describes processes where the rate is limited by the concentration gradient (diffusion). ncsu.edu |

| Pseudo-Second-Order | t/qₜ = 1/(k₂qₑ²) + (1/qₑ)t | qₑ, qₜ, k₂ (rate constant) | Suggests the rate-limiting step is a chemical interaction (chemisorption). Often provides the best fit for complex systems. nih.govresearchgate.netnih.gov |

| Elovich | qₜ = (1/β)ln(αβ) + (1/β)ln(t) | α (initial desorption rate), β (desorption constant related to surface coverage) | Applicable to chemisorption on heterogeneous surfaces with varying activation energies. youtube.comresearchgate.net |

Industrial and Biotechnological Applications of N Lauroyl Ethylenediamine Triacetic Acid Beyond Remediation

Additives in Material Formulations

The dual functionality of N-Lauroyl Ethylenediamine (B42938) Triacetic Acid as both a surfactant and a chelating agent makes it a valuable additive in the formulation of advanced materials, where it can improve durability, performance, and stability.

Water Tree Retarding Agents in Electrical Insulation Materials

Water treeing is a significant degradation mechanism in polymeric insulation materials, particularly cross-linked polyethylene (B3416737) (XLPE) used in underground power cables. e-cigre.org It involves the formation of tree-like micro-channels within the insulation when subjected to electrical stress in a wet environment, which can lead to premature failure. e-cigre.org The growth of water trees is often accelerated by the presence of metallic ion contaminants.

While direct studies on N-Lauroyl Ethylenediamine Triacetic Acid for this specific application are not widespread, the fundamental properties of chelating agents are key to the function of many water-tree retardant (WTR) formulations. researchgate.net Polar compounds are known to be used as modifying agents to improve the water resistance of XLPE. nih.gov A chelating additive like N-Lauroyl Ethylenediamine Triacetic Acid can theoretically function as a water tree retardant by sequestering these metal ions, rendering them chemically inert and unable to participate in the electrochemical reactions that promote tree growth. Furthermore, incorporating hydrophilic groups can restrict water molecules from accumulating into the micro-beads necessary for tree formation. mdpi.com The lauroyl tail of the molecule would aid in its dispersion within the polymer matrix during formulation.

Components in Coating Technologies for Enhanced Functionality

In advanced coatings, N-Lauroyl Ethylenediamine Triacetic Acid and its derivatives serve to enhance adhesion, dispersion, and surface properties. A closely related compound, N-(trimethoxysilylpropyl)ethylenediamine, triacetic acid, trisodium (B8492382) salt, combines the chelating power of the ED3A group with a silane (B1218182) functional group. gelest.com This structure allows it to act as a "molecular primer" or coupling agent. gelest.com

The silane group forms strong chemical bonds with inorganic surfaces like glass, metal oxides, and mineral fillers, while the ethylenediamine triacetic acid end can chelate metal ions or interact with other components of the coating formulation. gelest.com This dual-action capability leads to several benefits:

Improved Adhesion: By creating a stable bridge between the coating and the substrate, it enhances durability and prevents delamination. gelest.com

Enhanced Pigment and Filler Dispersion: It can be used to treat the surface of particles, improving their dispersion in a liquid medium and preventing clumping, which leads to a more uniform and stable coating. gelest.com

| Compound | Application | Function | Key Finding | Source |

|---|---|---|---|---|

| N-(trimethoxysilylpropyl)ethylenediamine, triacetic acid, trisodium salt | Coatings, Surface Modification | Coupling Agent, Dispersant, Adhesion Promoter | Silane group bonds to inorganic substrates while the chelating group modifies surface properties, enhancing adhesion, dispersion, and corrosion resistance. | gelest.com |

Odor Control Agents in Layer Materials and Nonwovens

The chemical structure of N-Lauroyl Ethylenediamine Triacetic Acid makes it a candidate for use in odor control applications, particularly in materials like nonwoven fabrics used in hygiene products or industrial wipes. Malodorous compounds are often volatile amines, mercaptans (sulfur compounds), or organic acids. The ethylenediamine triacetic acid portion of the molecule contains both amine and carboxylic acid groups, which can potentially neutralize or sequester these odor-causing substances through acid-base reactions or chelation. While not specifically documented for this compound, related chemistries are used in deodorizing compositions to effectively remove smells associated with mercaptans, hydrogen sulfide, and amines.

Role in Chemical Processing and Manufacturing

The ability to bind metal ions and modify surfaces is critical in various chemical and manufacturing processes, where N-Lauroyl Ethylenediamine Triacetic Acid can improve efficiency and protect equipment.

Metal Anticorrosion and Corrosion Control Formulations

Corrosion is an electrochemical process that degrades metals. mdpi.com N-Lauroyl Ethylenediamine Triacetic Acid acts as a corrosion inhibitor through a multi-faceted mechanism. As a surfactant, it adsorbs onto the metal surface, with the long lauroyl tail creating a hydrophobic, protective film. mdpi.com This film acts as a barrier, physically blocking corrosive agents like water and oxygen from reaching the metal. mdpi.com

Simultaneously, the ethylenediamine triacetic acid head group can chelate or form strong bonds with the metal atoms on the surface. This action passivates the metal, occupying the active sites that would otherwise participate in the anodic reactions (metal dissolution) of the corrosion process. nouryon.com Organic inhibitors containing nitrogen and oxygen are effective because these elements facilitate strong adsorption to the metal surface. mdpi.com This film-forming ability makes such compounds valuable in formulations for pipelines and other systems where metal integrity is crucial. nouryon.com

Additives in Electroplating Solutions

In electroplating, the goal is to deposit a smooth, uniform, and adherent layer of metal onto a substrate. The composition of the electroplating bath is critical to achieving this. Chelating agents are essential additives in many plating solutions. google.com

N-Lauroyl Ethylenediamine Triacetic Acid can serve a key role in electroplating baths. The ethylenediamine triacetic acid group functions as a chelating agent, forming stable, soluble complexes with the metal ions (e.g., copper) in the bath. researchgate.net This has several benefits:

Control of Metal Ion Concentration: It keeps metal ions available for deposition while preventing their uncontrolled precipitation as hydroxides or salts, especially in alkaline pH solutions.

Improved Deposit Quality: By controlling the supply of metal ions to the cathode, it helps ensure a more even and brighter deposit, preventing issues like high internal stress or poor ductility that can lead to cracking. google.com

The surfactant nature of the molecule can also aid in wetting the substrate surface and dislodging hydrogen bubbles that can cause pitting in the final deposit.

| Application Area | Mechanism of Action | Benefit | Source |

|---|---|---|---|

| Metal Anticorrosion | Forms a protective, hydrophobic film on the metal surface; chelates surface metal atoms to passivate active sites. | Reduces the rate of corrosion by blocking corrosive agents and inhibiting electrochemical reactions. | mdpi.comnouryon.com |

| Electroplating Solutions | Chelates metal ions to control their concentration and prevent precipitation; acts as a surfactant to improve wetting. | Enhances bath stability and results in a smoother, more uniform, and higher-quality metal deposit. | google.comgoogle.com |

Applications in Ore Selection and Solid Surface Treatment

The dual functionality of N-Lauroyl Ethylenediamine Triacetic Acid as a chelating surfactant suggests its potential utility in mineral processing and surface treatment applications. While direct studies on Lauroyl ED3A are limited, research on structurally similar N-acyl ethylenediamine triacetic acid surfactants provides strong evidence for its applicability.

Chelating surfactants are recognized for their efficacy as collectors in the flotation of minerals. diva-portal.orgresearchgate.net These amphipathic molecules possess a polar component that can selectively bind to metal ions on a mineral surface through chelation, and a nonpolar tail that renders the mineral surface hydrophobic. diva-portal.org This induced hydrophobicity is crucial for the attachment of mineral particles to air bubbles, facilitating their separation from gangue materials. researchgate.net A study on N-hexadecyl ethylenediamine triacetic acid (HED3A), a long-chain analogue of LED3A, highlighted its promising application in ore selection due to the ability of the ethylenediamine triacetic acid group to chelate various metal ions. nih.gov The selection of a specific chelating agent for a mineral is guided by the chemical properties of the donor atoms in the reagent and on the mineral surface. columbia.edu The design of such collectors aims to create neutral, insoluble metal chelates on the mineral surface to promote hydrophobicity. columbia.edu

In the realm of solid surface treatment, the surfactant properties of N-acyl ethylenediamine triacetic acids are paramount. These compounds exhibit good wetting, dispersing, and emulsifying power. nih.govresearchgate.net These characteristics are essential for formulations designed for cleaning and modifying surfaces. The ability to chelate metal ions also contributes to their effectiveness in preventing the deposition of mineral scales and enhancing cleaning efficiency, particularly in hard water conditions. sciforum.netthinkdochemicals.com

Table 1: Properties of N-acyl Ethylenediamine Triacetic Acid Surfactants Relevant to Ore Selection and Surface Treatment

| Property | Description | Relevance |

| Chelation | Forms stable complexes with various metal ions via the ethylenediamine triacetic acid head group. nih.gov | Enables selective binding to mineral surfaces for flotation and prevents metal ion interference in cleaning formulations. diva-portal.orgthinkdochemicals.com |

| Surfactancy | Exhibits surface-active properties such as reducing surface tension, wetting, and emulsification due to its amphiphilic nature. researchgate.net | Promotes the hydrophobicity of minerals in flotation and aids in the removal of dirt and oils from solid surfaces. researchgate.netthinkdochemicals.com |

| Hard Water Stability | Maintains performance in the presence of calcium and magnesium ions. sciforum.net | Crucial for applications in industrial water systems and household cleaning products where hard water is prevalent. thinkdochemicals.com |

Biotechnological and Biochemical Processing Applications

The unique combination of detergency and chelating ability in N-Lauroyl Ethylenediamine Triacetic Acid makes it a candidate for specialized applications in biotechnology and biochemistry, where the manipulation of proteins and biological materials is central.

Detergents are fundamental tools in biochemistry for solubilizing membrane proteins and aiding in the refolding of denatured proteins. google.comlevel.com.tw Non-denaturing detergents are particularly valuable as they can disrupt lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions that are essential for maintaining a protein's native structure and function. level.com.twthermofisher.com

While direct studies on Lauroyl Ethylenediamine Triacetic Acid are not prevalent, the use of the structurally related anionic surfactant N-lauroylsarcosine (sarkosyl) in protein biochemistry is well-documented. N-lauroylsarcosine is employed for the mild solubilization of proteins, including those from bacterial inclusion bodies, often preserving their biological activity. nih.govresearchgate.net It is considered a non-denaturing agent that can facilitate the purification of proteins by improving their solubility and stability in solution. nih.gov The mechanism involves the detergent's amphipathic nature, where the hydrophobic tail interacts with the non-polar regions of the protein, while the hydrophilic head maintains solubility in the aqueous buffer. nih.gov

Given that N-Lauroyl Ethylenediamine Triacetic Acid also possesses a lauroyl hydrophobic tail and a charged hydrophilic head, it is expected to exhibit similar non-denaturing detergent properties. Its chelating function could offer an additional advantage by sequestering divalent cations that might otherwise promote protein aggregation or enzymatic degradation.

The traditional process of silk degumming involves the removal of sericin, a glue-like protein that coats the fibroin filaments. textilelearner.net This is typically achieved using alkaline solutions and soaps, which can sometimes be harsh on the silk fibers. textilelearner.net Chelating agents are often employed in textile processing to sequester metal ions that can negatively impact the efficiency of scouring and bleaching processes. nestorindustries.comadinathauxichem.com

The application of chelating surfactants in silk degumming presents an innovative approach. A study on N-hexadecyl ED3A, a chelating surfactant with a longer alkyl chain than LED3A, demonstrated its effectiveness as a degumming agent. sciforum.net The study found that a lower dosage of the chelating surfactant achieved results comparable to conventional soap, and it performed well even without the addition of a separate chelating dispersant. sciforum.net The mechanism involves the surfactant action aiding in the removal of the sericin gum, while the chelating head group sequesters metal ions that could interfere with the process, leading to a more efficient and potentially gentler degumming process. This suggests that N-Lauroyl Ethylenediamine Triacetic Acid could similarly serve as an effective and multifunctional agent in the processing of raw silk.

Agricultural Formulations

In the agricultural sector, the efficacy of herbicides and pesticides can be significantly influenced by the formulation of the product. Adjuvants are added to these formulations to improve their performance, for example, by enhancing their spreading, sticking, and penetration capabilities. researchgate.net

N-Lauroyl Ethylenediamine Triacetic Acid and its analogues have been identified as valuable components in selective herbicide formulations. A US patent discloses that "alkoyl ethylene (B1197577) diamine triacetic acids (e.g., lauroyl ethylene diamine triacetic acids)" are suitable chelating agents for use in such compositions. google.com These herbicides are designed to be effective against a variety of weeds, including common species like dandelions, while leaving desirable plants such as lawn grasses relatively unharmed. google.com The formulation can be prepared as a ready-to-use liquid, a liquid concentrate, or a dry concentrate. google.com

The utility of N-Lauroyl Ethylenediamine Triacetic Acid extends to broader pesticidal applications, where its primary role is that of a chelating agent. The same US patent that identifies its use in herbicides also describes its application in pesticidal compositions for controlling insect pests. thinkdochemicals.com The chelating agent can be incorporated in various forms, including as a salt (e.g., sodium, potassium, calcium, zinc, ammonium, amine, or amide salts). thinkdochemicals.com

The concentration of the chelating agent in these formulations can range from approximately 0.25% to 40% by weight. thinkdochemicals.com In liquid formulations, the concentration typically falls between 0.5% and 10%. thinkdochemicals.com The effectiveness of these pesticidal compositions relies on the ingestion of the formulation by the target insect pests. thinkdochemicals.com The chelating agent, by sequestering essential metal ions, disrupts the physiological processes of the pest, leading to its demise. The use of such chelating agents is noted to be environmentally compatible. google.com

Analytical Methodologies for Characterization and Performance Assessment of N Lauroyl Ethylenediamine Triacetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of newly synthesized N-acyl ethylenediamine (B42938) triacetic acid compounds, including LED3A. researchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the LED3A molecule. researchgate.net The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds.

Key FTIR spectral data for N-acyl ethylenediamine triacetic acids, which are structurally similar to LED3A, are summarized in the table below. These values provide a reference for the expected absorption peaks in an FTIR analysis of LED3A.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3400-2500 (broad) |

| C-H (Alkyl Chain) | Stretching | 2920-2850 |

| C=O (Amide) | Stretching | ~1640 |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| C-N | Stretching | 1200-1020 |

| Data based on characteristic infrared absorption frequencies for organic compounds. |

The presence of a broad band in the 3400-2500 cm⁻¹ region is indicative of the hydroxyl groups of the carboxylic acids. The sharp peaks around 2920-2850 cm⁻¹ confirm the presence of the long lauroyl hydrocarbon chain. The distinct carbonyl stretching vibrations for the amide and carboxylic acid groups are also crucial for structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the LED3A molecule. researchgate.net Both ¹H NMR and ¹³C NMR are employed to elucidate the connectivity of atoms.

In a typical ¹H NMR spectrum of a compound like LED3A, specific proton signals can be assigned to different parts of the molecule. For instance, the protons of the lauroyl chain's terminal methyl group would appear at a distinct chemical shift compared to the methylene (B1212753) protons adjacent to the nitrogen atoms or the carbonyl groups.

Similarly, ¹³C NMR spectroscopy would show unique signals for each carbon atom in a different chemical environment, such as the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the ethylenediamine backbone, and the individual carbons of the lauroyl chain.

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~0.9 |

| (CH₂)n (alkyl chain) | ~1.2-1.6 |

| CH₂-C=O (alpha to carbonyl) | ~2.2-2.4 |

| CH₂-N (on ethylenediamine) | ~2.5-3.5 |

| COOH | ~10-12 |

| Predicted ¹H NMR chemical shifts based on standard values for similar functional groups. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating LED3A from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. An HPLC method could be developed using a C18 reversed-phase column with a mobile phase consisting of an appropriate buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the amide and carboxyl groups exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Liquid chromatography-mass spectrometry (LC/MS) offers a highly sensitive and specific method for the direct analysis of related compounds like ethylenediaminetriacetic acid (ED3A) and its derivatives. iaea.org This technique can be used to identify and quantify these compounds in various samples, including those with complex matrices. iaea.org

Electroanalytical Techniques for Chelation Studies

The primary function of LED3A is its ability to chelate metal ions. researchgate.net Electroanalytical techniques are invaluable for studying these chelation properties and determining the stability of the metal-LED3A complexes.

Potentiometric Titrations for Metal Ion Determination

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes. youtube.com In this technique, the change in the potential of an ion-selective electrode is monitored as a solution of a metal ion is titrated with a solution of the chelating agent, in this case, LED3A. youtube.comcost-nectar.eu

The titration is typically carried out in a thermostated vessel under an inert atmosphere to prevent interference from carbon dioxide. cost-nectar.eu The potential of a suitable indicator electrode, such as a copper ion-selective electrode or a glass electrode (to monitor pH changes), is measured against a stable reference electrode (e.g., Ag/AgCl or calomel (B162337) electrode). youtube.com The resulting titration curve, a plot of potential versus the volume of titrant added, shows a distinct inflection point at the stoichiometric equivalence point, from which the concentration of the metal ion and the stability of the complex can be calculated. youtube.com

The stability of metal complexes with chelating agents is a critical parameter. For instance, N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA), a related compound, is known to form stable complexes with various metal ions, which is important for applications like the separation of f-elements and nuclear waste treatment. sigmaaldrich.com The chelation of metal ions by the ethylenediamine triacetic acid (ED3A) group is a key property for applications in metal anticorrosion, corrosion control, and ore selection. nih.gov

Surface Chemistry Characterization

As a surfactant, the behavior of LED3A at surfaces and interfaces is of great importance. Techniques for characterizing its surface chemistry include the determination of surface tension and critical micelle concentration (CMC). These properties are crucial for its application in areas where surface activity is required. researchgate.net The surface properties of similar N-acyl ethylenediamine triacetate surfactants have been shown to include strong surfactancy and emulsification power. researchgate.net

The table below summarizes key surface properties that would be characterized for LED3A, based on findings for similar N-acyl ED3A surfactants. researchgate.net

| Property | Description |

| Surface Tension | The force per unit length at the interface between a liquid and another phase. |

| Interfacial Tension | The force per unit length at the interface between two immiscible liquids. |

| Critical Micelle Concentration (CMC) | The concentration of surfactant above which micelles form. |

| Foaming Height | A measure of the ability of the surfactant to generate foam. |

| Emulsification Power | The ability of the surfactant to stabilize an emulsion of two immiscible liquids. |

| Based on the characterization of N-acyl ethylenediamine triacetate surfactants. |

These analytical methodologies provide a comprehensive framework for the structural confirmation, quantification, and performance evaluation of N-Lauroyl Ethylenediamine Triacetic Acid, ensuring its quality and efficacy for various applications.

Measurement of Surface and Interfacial Tension

The ability of Lauroyl-EDTA to reduce surface and interfacial tension is a primary indicator of its surfactant activity. Several methods are employed for these measurements, with the choice often depending on the specific requirements of the analysis, such as the nature of the interface (liquid-gas or liquid-liquid) and the availability of the sample.

Commonly used techniques include:

Wilhelmy Plate Method: This force-based method utilizes a platinum plate that is brought into contact with the liquid surface. The force required to pull the plate from the surface is measured and used to calculate the surface tension. It is known for its accuracy and ease of use. ebatco.com The plate is initially wetted with the liquid, and the force is measured as it is pulled through the interface. ebatco.com

du Noüy Ring Method: Similar to the Wilhelmy plate method, this technique involves measuring the force needed to detach a platinum ring from the liquid surface. ebatco.combiolinscientific.com The maximum force just before the liquid film breaks is recorded and used for calculation. biolinscientific.com

Pendant Drop Method: This optical method analyzes the shape of a droplet of liquid hanging from a needle. ebatco.comhubspot.net The shape of the drop is governed by the balance between gravity and surface tension. By fitting the drop profile to the Young-Laplace equation, the surface or interfacial tension can be determined. ebatco.combiolinscientific.com This method is particularly useful when only small sample volumes are available. hubspot.net

These methods allow for the determination of the equilibrium surface tension of Lauroyl-EDTA solutions at various concentrations. The data obtained is essential for understanding its efficiency as a surfactant.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate and form micelles in solution. The determination of the CMC of Lauroyl-EDTA is crucial for optimizing its use in applications such as detergency, emulsification, and solubilization. Several techniques are available to measure the CMC, each relying on the detection of a distinct change in a physical property of the solution as a function of surfactant concentration.

Key methods for CMC determination include:

Tensiometry: This is one of the most common methods, where the surface tension of the surfactant solution is measured as a function of its concentration. nih.gov As the concentration of Lauroyl-EDTA increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is the CMC. nih.gov

Conductivity Measurement: For ionic surfactants like Lauroyl-EDTA, the electrical conductivity of the solution changes with concentration. The conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity slows down due to the formation of micelles which have a lower mobility than the individual ions. The breakpoint in the plot of conductivity versus concentration corresponds to the CMC. nih.govumcs.pl

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. nih.gov The fluorescence intensity or the wavelength of maximum emission of the probe changes significantly upon micelle formation, allowing for the determination of the CMC. nih.gov

Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution. Below the CMC, only individual surfactant molecules are present. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattered light intensity and the measured particle size, which can be used to identify the CMC. lcms.cz

Capillary Electrophoresis (CE): A novel application of CE involves monitoring the viscosity of the surfactant solution. A significant change in the migration time of an analyte through the capillary is observed at the CMC due to the change in solution viscosity upon micelle formation. nih.gov

The choice of method can depend on the specific properties of the surfactant and the desired accuracy. For instance, tensiometry and fluorescence spectroscopy are often effective for both anionic and nonionic surfactants. nih.gov

| Method | Principle | Typical Observation at CMC |

| Tensiometry | Measurement of surface tension | Plateau in surface tension vs. concentration plot |

| Conductivity | Measurement of electrical conductivity | Breakpoint in conductivity vs. concentration plot |

| Fluorescence Spectroscopy | Change in fluorescence of a probe | Abrupt change in fluorescence intensity or emission wavelength |

| Dynamic Light Scattering | Measurement of particle size | Significant increase in scattered light intensity and particle size |

| Capillary Electrophoresis | Monitoring of solution viscosity | Drastic change in analyte migration time |

Analysis of Foaming and Emulsification Properties

The ability of Lauroyl-EDTA to form and stabilize foams and emulsions is a critical performance parameter for many of its applications. These properties are directly related to its ability to reduce surface and interfacial tension and to form protective films at the air-liquid or liquid-liquid interface.

Foaming Properties: The foaming ability and foam stability of Lauroyl-EDTA solutions can be assessed using various methods. A common technique involves bubbling a gas, such as nitrogen, through the surfactant solution at a controlled rate and measuring the initial foam volume (foaming capacity) and the rate at which the foam collapses over time (foam stability). researchgate.net The structure and morphology of the foam can be further analyzed using microscopic techniques. The glycosylation of proteins, for instance, has been shown to significantly enhance foaming properties by increasing interfacial adsorption and reducing surface tension. researchgate.net

Emulsification Properties: The emulsifying power of Lauroyl-EDTA is evaluated by its ability to form and stabilize emulsions of two immiscible liquids, such as oil and water. The stability of the emulsion can be determined by observing the time it takes for the two phases to separate. researchgate.net The droplet size distribution of the emulsion, which is a key factor in its stability, can be analyzed using techniques like light scattering or microscopy.

Assessment of Calcium Ion Stability and Hard Water Tolerance

The performance of many surfactants is adversely affected by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water. The ethylenediamine triacetic acid group in Lauroyl-EDTA provides it with chelating ability, which is expected to enhance its stability in hard water.

The assessment of hard water tolerance involves preparing solutions of Lauroyl-EDTA in water with varying concentrations of calcium ions and evaluating its performance. This can be done by observing the clarity of the solution; the formation of a precipitate indicates poor stability. The stability of a related compound, trisodium (B8492382) N-hexadecyl ethylenediamine triacetate (3NaHED3A), in hard water was found to be superior to that of common surfactants like sodium dodecylsulfate (SDS) and sodium dodecylbenzene (B1670861) sulfonate (LAS). nih.gov The chelating ability of the ED3A group with metal ions is a key factor in this enhanced stability. nih.gov

Investigation of Thermodynamic Parameters of Adsorption and Micellization

Understanding the thermodynamic driving forces behind the adsorption of Lauroyl-EDTA at interfaces and its self-assembly into micelles provides deeper insights into its behavior. The standard Gibbs free energy of adsorption (ΔG°ads) and micellization (ΔG°mic) can be calculated from experimental data, primarily from surface tension measurements as a function of temperature.

Thermodynamics of Adsorption: The efficiency of adsorption at the air-water interface can be quantified by the ΔG°ads. A more negative value indicates a greater tendency for the surfactant to adsorb at the interface.

Thermodynamics of Micellization: The spontaneity of micelle formation is determined by the ΔG°mic. This parameter can be further broken down into its enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many surfactants, micellization is an entropy-driven process, meaning that the increase in entropy of the system upon micelle formation is the primary driving force. researchgate.net The thermodynamic parameters can be obtained from the temperature dependence of the CMC. researchgate.net

By studying these parameters, it is possible to understand how changes in molecular structure and environmental conditions (like temperature) affect the adsorption and micellization processes of Lauroyl-EDTA. researchgate.net

Environmental Fate and Degradation Pathways of N Lauroyl Ethylenediamine Triacetic Acid

Biodegradation Studies and Mechanisms

The biodegradation of LED3A is a critical process in determining its environmental persistence. As a complex molecule, its degradation is expected to involve multiple steps and the cooperation of diverse microbial communities.

Primary vs. Ultimate Degradation Assessment

The assessment of biodegradation distinguishes between two key stages: primary and ultimate degradation.

Primary Biodegradation: This initial stage involves the alteration of the chemical structure of LED3A by microbial action, leading to the loss of its surfactant properties. For a molecule like LED3A, this could involve the cleavage of the lauroyl fatty acid chain from the ethylenediamine (B42938) triacetic acid head. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be used to assess primary biodegradation. A result of over 20% biodegradation in these tests is indicative of primary degradation. innospecsustainability.comnih.gov

Ultimate Biodegradation: This is the complete breakdown of the compound by microorganisms into simple inorganic molecules like carbon dioxide, water, and mineral salts, along with the formation of new microbial biomass. nih.gov For a substance to be considered "readily biodegradable," it must achieve a high level of ultimate biodegradation (e.g., >60% mineralization) within a 28-day window in stringent OECD tests. innospecsustainability.comnih.gov While specific data for LED3A is not readily available, related amphoteric surfactants have been shown to be readily biodegradable under aerobic conditions. nih.gov

The structural similarity of the headgroup to Ethylenediaminetetraacetic acid (EDTA) suggests that the ultimate biodegradability of LED3A may be limited, as EDTA itself is known for its persistence. nih.gov However, the presence of the fatty acid chain could potentially facilitate the initial microbial attack.

Microbial Consortia and Biotransformation Pathways

The complete degradation of complex xenobiotic substances like surfactants often requires the synergistic action of a microbial consortium. nih.govnih.govresearchgate.net In such a consortium, different microbial species carry out different steps of the degradation pathway. nih.gov For N-Lauroyl Ethylenediamine Triacetic Acid, the biotransformation is likely to proceed via a multi-step process:

Initial Cleavage: The degradation pathway could be initiated by either the cleavage of the lauroyl group or the carboxymethyl groups from the ethylenediamine backbone. The degradation of some linear alcohol ethoxylates and ethoxylated fatty amines begins with a central cleavage of the molecule. nih.gov

Fatty Acid Metabolism: Once cleaved, the lauroyl group, a C12 fatty acid, can be readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway.

Degradation of the Chelant Headgroup: The remaining ethylenediamine triacetic acid (ED3A) moiety would then be further degraded. The biodegradation of the related compound, EDTA, is known to be carried out by specific bacterial strains, such as Chelatobacter and Chelatococcus, which are found in soil and wastewater treatment plants. nih.govoup.com These bacteria possess specialized enzymes, like monooxygenases, that can break down the aminopolycarboxylate structure. nih.govoup.com It is plausible that similar microbial consortia, capable of degrading both fatty acids and aminopolycarboxylates, would be required for the complete mineralization of LED3A. The addition of surfactants has been shown to enhance the microbial degradation of other pollutants by increasing their bioavailability. nih.govresearchgate.netfrontiersin.org

Assessment of Potential Degradation Intermediates (e.g., related to ED3A cyclization)

The degradation of N-Lauroyl Ethylenediamine Triacetic Acid is expected to produce a series of intermediate products before complete mineralization. Based on the degradation pathways of related compounds, potential intermediates include:

Lauric Acid and Ethylenediamine triacetic acid (ED3A): If the initial step is the hydrolysis of the amide bond, these two compounds would be the primary degradation products.

Intermediates from the breakdown of the ED3A headgroup: The microbial degradation of EDTA is known to produce intermediates such as ethylenediaminediacetic acid (EDDA) and iminodiacetic acid (IDA). It is conceivable that similar intermediates would be formed during the breakdown of the ED3A moiety of LED3A.

Environmental Persistence and Mobility

The persistence and mobility of N-Lauroyl Ethylenediamine Triacetic Acid in the environment are influenced by its interactions with soil and sediment, as well as its potential to be transported with water.

Adsorption/Desorption Dynamics in Soil and Sediment